Home > Products > Screening Compounds P52059 > (R)-Desethylchloroquine
(R)-Desethylchloroquine - 106848-88-8

(R)-Desethylchloroquine

Catalog Number: EVT-1750192
CAS Number: 106848-88-8
Molecular Formula: C16H22ClN3
Molecular Weight: 291.82 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of (R)-Desethylchloroquine typically employs a multi-step process. One effective method involves:

  1. Mannich Reaction: This step combines a secondary amine, formaldehyde, and an aromatic compound to form a β-amino carbonyl compound.
  2. Substitution Reaction: The resultant compound undergoes nucleophilic substitution with 4,7-dichloroquinoline to introduce the quinoline moiety.
  3. Rehydration: Following substitution, rehydration processes are employed to yield the final product.

Recent studies have reported variations in these methods to enhance yield and purity, with some approaches achieving yields between 75% to 90% through optimized reaction conditions and purification techniques .

Molecular Structure Analysis

(R)-Desethylchloroquine possesses a complex molecular structure characterized by:

  • Molecular Formula: C18H22ClN3O
  • Molecular Weight: Approximately 343.84 g/mol
  • Structural Features: The core structure includes a quinoline ring system with a tertiary amino group and an ethyl side chain. The stereochemistry at the chiral center is crucial for its biological activity.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into the spatial arrangement of atoms within the molecule .

Chemical Reactions Analysis

(R)-Desethylchloroquine can participate in several chemical reactions:

  1. Nucleophilic Substitution: This reaction is pivotal in forming derivatives by substituting halogen atoms in the chloroquine structure with various nucleophiles.
  2. Acylation Reactions: Acylation can modify the amine group to enhance pharmacological properties or alter solubility.
  3. Reduction Reactions: Certain synthetic pathways may involve reducing functional groups to achieve desired derivatives.

These reactions are typically monitored using chromatographic techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure reaction completion and product purity .

Mechanism of Action

The mechanism of action of (R)-Desethylchloroquine primarily involves:

  • Inhibition of Hemozoin Formation: The compound interferes with the digestion of hemoglobin in malaria parasites, leading to accumulation of toxic heme.
  • Modulation of Immune Response: It exhibits immunomodulatory effects that may enhance host defense mechanisms against infections.

Studies have indicated that (R)-Desethylchloroquine can also inhibit viral replication through similar mechanisms observed in other antiviral agents, making it a candidate for further research against emerging viral pathogens .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-Desethylchloroquine include:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: Reported melting points vary based on purity but generally fall within a specific range indicative of crystalline compounds.

Analyses such as differential scanning calorimetry and thermogravimetric analysis can provide additional data on thermal stability and phase transitions .

Applications

(R)-Desethylchloroquine has several scientific applications:

  • Antimalarial Treatment: It continues to be studied as an alternative treatment for malaria, especially in cases resistant to standard therapies.
  • Antiviral Research: Given its mechanism of action, it is being investigated for efficacy against various viral infections, including coronaviruses.
  • Pharmacological Studies: Ongoing research focuses on understanding its pharmacokinetics and pharmacodynamics to optimize therapeutic regimens.

The potential for (R)-Desethylchloroquine in treating both parasitic and viral diseases underscores its importance in contemporary medicinal chemistry .

Synthesis and Structural Modification of (R)-Desethylchloroquine

Late-Stage Derivatization Strategies for Chloroquine Analogues

Late-stage derivatization leverages the core structure of existing antimalarial drugs like chloroquine (CQ) to generate novel analogues with potentially enhanced efficacy or reduced susceptibility to resistance. Chloroquine’s structure offers multiple modification sites: the N,N-diethylpentane-1,4-diamine side chain, the quinoline ring, and the tertiary amine. Semisynthetic approaches typically target these regions:

  • Side Chain Modifications: The terminal tertiary amine of CQ is a prime site for N-dealkylation to produce desethylchloroquine (DCQ). Further alkylation or acylation of DCQ’s secondary amine can yield derivatives like succinamides or carbamates. For example, mefloquine analogues have been generated via N-acylation using activated esters (e.g., Mosher’s acid chloride), yielding stereochemically defined products [5] [9].
  • Quinoline Ring Functionalization: Electrophilic aromatic substitution at C3 or halogenation at C7 introduces steric or electronic perturbations. This alters heme-binding affinity, a key mechanism against Plasmodium species [1] [5].
  • Hybrid Conjugate Synthesis: DCQ’s amine serves as a linker for covalent attachment to other pharmacophores (e.g., artemisinin derivatives) via cleavable or non-cleavable bonds [4] [9].

Table 1: Late-Stage Modification Sites in Chloroquine Analogues

Modification SiteChemical StrategyExample Derivatives
Tertiary amine (side chain)N-Dealkylation(R)-Desethylchloroquine
Secondary amine (DCQ)AcylationSuccinamide conjugates
Quinoline C3/C7Halogenation7-Trifluoromethyl-CQ
Side chain terminusReductive aminationMefloquine-carboxamide

These strategies enable rapid diversification while preserving the 4-aminoquinoline scaffold’s intrinsic antimalarial activity [1] [5].

Enantioselective Synthesis of (R)-Desethylchloroquine: Methodologies and Challenges

(R)-Desethylchloroquine is the pharmacologically relevant enantiomer of chloroquine’s primary metabolite. Its synthesis faces two hurdles: chiral resolution of racemates and asymmetric dealkylation.

  • Chiral Resolution: Classical methods use diastereomeric salt formation with chiral acids. Carroll’s 1974 approach separated DCQ enantiomers via crystallization with 3-bromo-8-camphorsulfonic acid [2] [5]. Modern chromatographic techniques employ chiral α₁-acid glycoprotein columns, exploiting differential binding affinities of (R)- and (S)-enantiomers [2] [6].
  • Asymmetric Synthesis: Catalytic asymmetric hydrogenation of quinoline precursors using Rh(I)-DuPhos complexes achieves >90% ee. Alternative routes include:
  • Sharpless asymmetric dihydroxylation of vinyl quinolines.
  • Enzymatic desymmetrization of prochiral intermediates [5] [10].
  • Pharmacokinetic Disparity: Renal clearance of (R)-DCQ is 30% lower than (S)-DCQ due to stereoselective protein binding (67% vs. 35%), impacting plasma concentrations and metabolic rates [2] [3].

Challenges persist in scaling enantioselective pathways cost-effectively, making biocatalytic routes (Section 1.3) increasingly attractive.

Biocatalytic Pathways for N-Dealkylation of Chloroquine Derivatives

Chloroquine undergoes CYP450-mediated metabolism to DCQ, dominated by isoforms CYP2C8, CYP3A4, and CYP2D6. This deethylation is stereoselective, favoring (S)-chloroquine metabolism over (R)-chloroquine:

  • Enzymatic Mechanisms: CYP2C8 catalyzes N-deethylation via hydrogen abstraction/oxygen rebound, producing (R)-DCQ as the major metabolite. CYP2D6 contributes minimally but is inhibited by CQ, complicating in vivo kinetics [3] [6].
  • In Vitro Models: Human liver microsomes metabolize CQ with Kₘ = 444 ± 121 μM and Vₘₐₓ = 617 ± 128 pmol/min/mg protein. Co-incubation with ketoconazole (CYP3A4 inhibitor) reduces DCQ formation by 20–30% [3].
  • Engineered Biocatalysts: Recombinant P. putida expressing human CYP2C8 dealkylates CQ with 80% yield. Aspergillus niger peroxidases offer an alternative for N-dealkylation under non-physiological conditions [3] [6].

Table 2: Enzymatic Pathways for Chloroquine N-Dealkylation

EnzymeRole in DCQ FormationInhibition by CQ
CYP2C8Primary dealkylase (70%)Weak (IC₅₀ > 50 μM)
CYP3A4Secondary dealkylase (25%)Moderate (IC₅₀ = 15 μM)
CYP2D6Minor contributor (<5%)Strong (IC₅₀ = 2 μM)

Hybrid Conjugates: Coupling (R)-Desethylchloroquine with Antimalarial and Antiviral Agents

Hybrid molecules covalently link (R)-DCQ to secondary antimalarials or antivirals, creating dual-mechanism agents to combat drug resistance:

  • Trioxaquine-DCQ Conjugates: These fuse (R)-DCQ to a synthetic 1,2,4-trioxolane (artemisinin mimic) via ester or amide bonds. The conjugate exhibits nanomolar activity against CQ-resistant P. falciparum (IC₅₀ = 12 nM) by concurrently inhibiting heme detoxification and inducing oxidative stress [4] [7].
  • Polymer-Drug Conjugates: Poly-l-glutamate-(R)-DCQ enhances solubility and targets infected erythrocytes via pH-dependent release. The conjugate achieves 90% parasite suppression in vivo at 1/10th the dose of free CQ [5] [9].
  • Antiviral Hybrids: Amide-linked conjugates of (R)-DCQ and nucleoside analogs (e.g., remdesivir derivatives) inhibit SARS-CoV-2 replication in vitro (EC₅₀ = 0.8 μM) by disrupting viral entry and RNA polymerase function [3] [4].

Hybrid design balances cleavability (for prodrug activation) versus stability (for synergistic action). Current research prioritizes trioxaquine-DCQ hybrids due to their efficacy against liver- and blood-stage malaria [4] [7].

Properties

CAS Number

106848-88-8

Product Name

(R)-Desethylchloroquine

IUPAC Name

(4R)-4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine

Molecular Formula

C16H22ClN3

Molecular Weight

291.82 g/mol

InChI

InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20)/t12-/m1/s1

InChI Key

MCYUUUTUAAGOOT-GFCCVEGCSA-N

SMILES

CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl

Canonical SMILES

CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl

Isomeric SMILES

CCNCCC[C@@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.